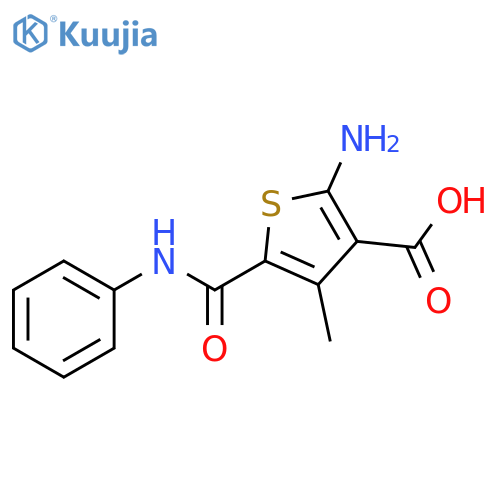Cas no 930981-41-2 (2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid)

930981-41-2 structure
商品名:2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-[(phenylamino)carbonyl]-
- 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid
-
- インチ: 1S/C13H12N2O3S/c1-7-9(13(17)18)11(14)19-10(7)12(16)15-8-5-3-2-4-6-8/h2-6H,14H2,1H3,(H,15,16)(H,17,18)
- InChIKey: OVHCDZIALVWFOE-UHFFFAOYSA-N
- ほほえんだ: C1(N)SC(C(NC2=CC=CC=C2)=O)=C(C)C=1C(O)=O
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-144445-2.5g |
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid |
930981-41-2 | 2.5g |
$1315.0 | 2023-02-15 | ||
| Enamine | EN300-144445-0.1g |
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid |
930981-41-2 | 0.1g |
$591.0 | 2023-02-15 | ||
| Enamine | EN300-144445-10.0g |
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid |
930981-41-2 | 10.0g |
$2884.0 | 2023-02-15 | ||
| Enamine | EN300-144445-1000mg |
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid |
930981-41-2 | 90.0% | 1000mg |
$671.0 | 2023-09-29 | |
| 1PlusChem | 1P02AE9E-5g |
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid |
930981-41-2 | 90% | 5g |
$2466.00 | 2023-12-16 | |
| Enamine | EN300-144445-100mg |
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid |
930981-41-2 | 90.0% | 100mg |
$591.0 | 2023-09-29 | |
| 1PlusChem | 1P02AE9E-1g |
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid |
930981-41-2 | 90% | 1g |
$892.00 | 2023-12-16 | |
| 1PlusChem | 1P02AE9E-10g |
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid |
930981-41-2 | 90% | 10g |
$3627.00 | 2023-12-16 | |
| 1PlusChem | 1P02AE9E-100mg |
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid |
930981-41-2 | 90% | 100mg |
$793.00 | 2023-12-16 | |
| 1PlusChem | 1P02AE9E-500mg |
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid |
930981-41-2 | 90% | 500mg |
$860.00 | 2023-12-16 |
2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid 関連文献
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
930981-41-2 (2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylic acid) 関連製品
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
